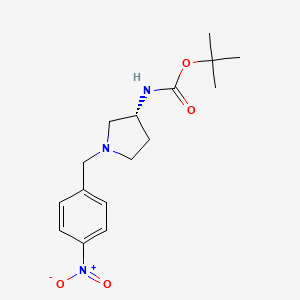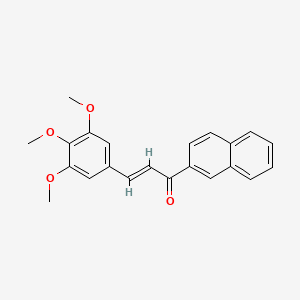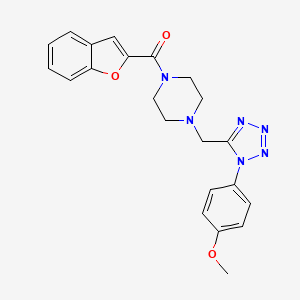
(R)-tert-Butyl 1-(4-nitrobenzyl)pyrrolidin-3-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-tert-Butyl 1-(4-nitrobenzyl)pyrrolidin-3-ylcarbamate, also known as NBMPR, is a compound that has been extensively studied in the field of pharmacology due to its ability to inhibit the uptake of nucleosides by cells.
Scientific Research Applications
Synthesis and Process Development : A practical and scalable synthesis of a related compound, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, was developed. This synthesis is significant for the manufacture of a lymphocyte function-associated antigen 1 inhibitor. The process involves a one-pot, two-step telescoped sequence starting from readily available materials (Li et al., 2012).
Anti-inflammatory Activities : Another related compound, 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, was synthesized and evaluated for anti-inflammatory and analgesic activities. Some derivatives displayed dual inhibitory activity on prostaglandin and leukotriene synthesis, showing potential as anti-inflammatory agents (Ikuta et al., 1987).
Catalytic Applications : Dirhodium(II) complexes derived from 2-(sulfonylimino)pyrrolidines, including compounds related to (R)-tert-Butyl 1-(4-nitrobenzyl)pyrrolidin-3-ylcarbamate, have been developed for catalytic benzylic oxidation. These complexes demonstrate good performance in oxidizing various benzylic derivatives (Wusiman et al., 2012).
Transition-Metal-Free Synthesis : The transition-metal-free synthesis of 3-(1-pyrrolidinyl)quinolines and 3-(1-pyrrolidinyl)quinoline 1-oxides from related substrates has been reported. This methodology is the first to construct a quinoline ring from a substrate bearing a pyrrolidinyl ring, indicating potential applications in organic synthesis (Bujok et al., 2017).
Stability and Kinetics Studies : Nitroxides derived from pyrrolidines, closely related to the compound , have been studied for their thermal stability and resistance to reduction. This research is relevant for applications in biophysics, structural biology, and biomedical research (Zhurko et al., 2020).
Hydrogen Bond Studies : The crystal structure and hydrogen bonding patterns of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate have been investigated, providing insights into molecular interactions that could influence the design of new compounds (Baillargeon et al., 2014).
Antibacterial Agents : The development of VRC3375, a peptide deformylase inhibitor with potential antibacterial properties, involved compounds similar to this compound. This research demonstrates the potential application in developing new antibacterial drugs (Chen et al., 2004).
Mechanism of Action
Target of Action
Similar compounds have been known to target dipeptidyl peptidase iv (dpp-iv), a member of a family of serine peptidases .
Mode of Action
Dpp-iv inhibitors, which this compound may be, function as indirect stimulators of insulin secretion . They achieve this by stabilizing the incretin hormones glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide .
Biochemical Pathways
Dpp-iv inhibitors, which this compound may be, primarily affect the pathway of glucose-dependent insulin secretion .
properties
IUPAC Name |
tert-butyl N-[(3R)-1-[(4-nitrophenyl)methyl]pyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)17-13-8-9-18(11-13)10-12-4-6-14(7-5-12)19(21)22/h4-7,13H,8-11H2,1-3H3,(H,17,20)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXHVDOVHFUPKJ-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B2566999.png)
![2-[1-(2-methoxyphenyl)-2,5-dioxoazolidin-3-ylthio]-N-phenylacetamide](/img/structure/B2567000.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2567003.png)


![2-[Cyclobutyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid](/img/structure/B2567008.png)
![2-Chloro-1-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B2567011.png)
![(E)-ethyl 3-methyl-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2567012.png)
![N-(5-(5-(furan-2-yl)isoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2567014.png)
![methyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B2567015.png)
![4-[2-(Aminomethyl)phenyl]benzoic acid;hydrochloride](/img/structure/B2567016.png)
![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2567017.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methoxybenzoate](/img/structure/B2567020.png)